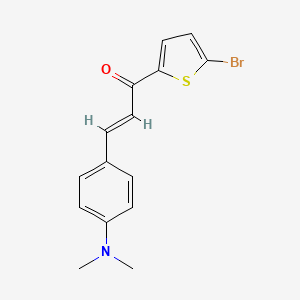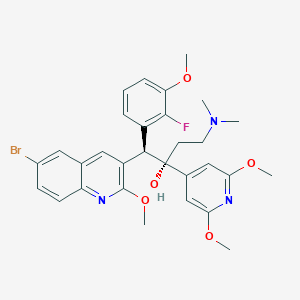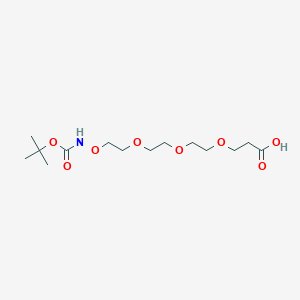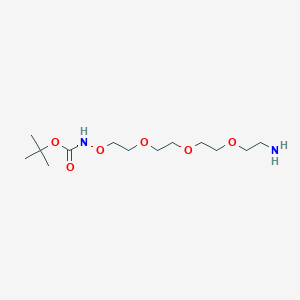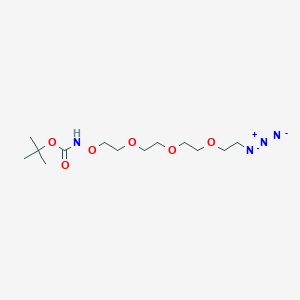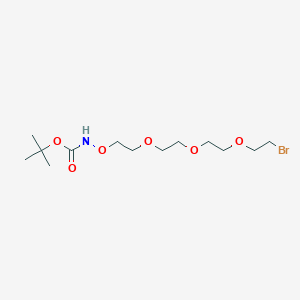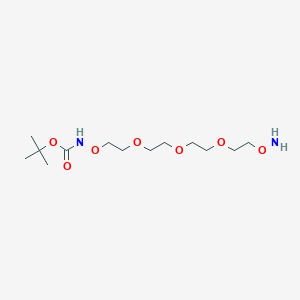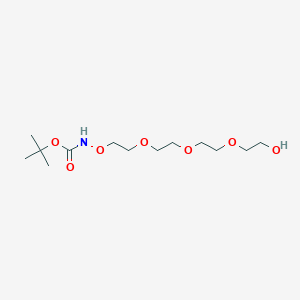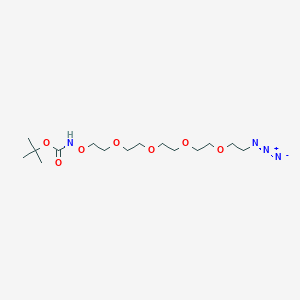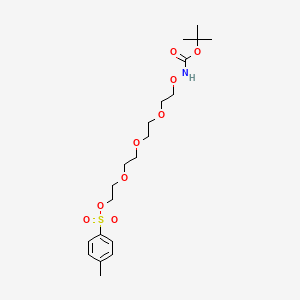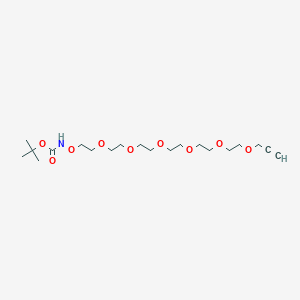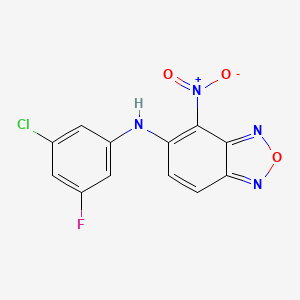
TC-S 7009
Descripción general
Descripción
TC-S 7009: es un potente e inhibitor selectivo del factor inducible por hipoxia 2 alfa (HIF-2α). Tiene una alta afinidad por HIF-2α con una constante de disociación (Kd) de 81 nanomolar. Este compuesto es más selectivo para HIF-2α que para el factor inducible por hipoxia 1 alfa (HIF-1α), lo que lo convierte en una herramienta valiosa en la investigación centrada en las vías relacionadas con la hipoxia .
Aplicaciones Científicas De Investigación
Química: TC-S 7009 se utiliza como sonda química para estudiar las vías del factor inducible por hipoxia. Ayuda a comprender el papel de HIF-2α en varios procesos biológicos .
Biología: En la investigación biológica, this compound se emplea para investigar los efectos de la hipoxia en las funciones celulares. Se utiliza en estudios de cultivo celular para inhibir la actividad de HIF-2α y observar los cambios resultantes en la expresión genética y el comportamiento celular .
Medicina: this compound tiene posibles aplicaciones terapéuticas en enfermedades donde la hipoxia juega un papel crítico, como el cáncer y las condiciones isquémicas. Se está explorando como un posible candidato a fármaco para dirigirse a HIF-2α en la terapia contra el cáncer .
Industria: En la industria farmacéutica, this compound se utiliza en programas de descubrimiento y desarrollo de fármacos centrados en objetivos relacionados con la hipoxia. Sirve como un compuesto de referencia para la detección y optimización de nuevos inhibidores de HIF-2α .
Mecanismo De Acción
TC-S 7009 ejerce sus efectos al unirse al dominio PAS-B de HIF-2α, interrumpiendo su heterodimerización con ARNT (translocador nuclear del receptor de hidrocarburos aromáticos). Esta interrupción disminuye la actividad de unión al ADN de HIF-2α y reduce la expresión de los genes diana de HIF-2α. La inhibición de la actividad de HIF-2α conduce a respuestas celulares alteradas a la hipoxia, afectando procesos como la angiogénesis, el metabolismo y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
TC-S 7009 interacts with the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This interaction leads to a decrease in DNA-binding activity and a reduction in HIF-2α target gene expression . The compound exhibits a high selectivity for HIF-2α over HIF-1α .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the heterodimerization of HIF-2α, which in turn decreases DNA-binding activity and reduces the expression of HIF-2α target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the HIF-2α PAS-B domain, which disrupts HIF-2α heterodimerization . This disruption leads to a decrease in DNA-binding activity and a reduction in the expression of HIF-2α target genes .
Temporal Effects in Laboratory Settings
It is known that the compound disrupts HIF-2α heterodimerization, decreases DNA-binding activity, and reduces HIF-2α target gene expression .
Dosage Effects in Animal Models
Given its potent and selective inhibition of HIF-2α, it is likely that the compound’s effects would vary with dosage .
Metabolic Pathways
Given its role as a HIF-2α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-inducible pathways .
Transport and Distribution
Given its role as a HIF-2α inhibitor, it is likely that it interacts with transporters or binding proteins involved in hypoxia-inducible pathways .
Subcellular Localization
Given its role as a HIF-2α inhibitor, it is likely that it is directed to specific compartments or organelles involved in hypoxia-inducible pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de TC-S 7009 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un anillo de benzoxadiazol. Los pasos clave incluyen reacciones de nitración, halogenación y aminación. El producto final se obtiene a través de procesos de purificación como la recristalización o la cromatografía .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: TC-S 7009 puede sufrir reacciones de oxidación, particularmente en el grupo nitro, lo que lleva a la formación de varios derivados oxidados.
Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones específicas.
Sustitución: Los átomos de halógeno en this compound se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución
Productos principales:
Oxidación: Derivados oxidados de this compound.
Reducción: Derivados amino de this compound.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Compuestos similares:
PT2385: Otro inhibitor selectivo de HIF-2α con un mecanismo de acción similar.
PT2977: Un nuevo inhibitor de HIF-2α con propiedades farmacocinéticas mejoradas.
BAY 87-2243: Un inhibitor que se dirige a HIF-1α y HIF-2α, pero con menos selectividad en comparación con TC-S 7009
Singularidad: this compound es único debido a su alta selectividad para HIF-2α sobre HIF-1α, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de HIF-2α. Su alta afinidad y potencia también contribuyen a su eficacia en la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUJZKBRAFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422955-31-4 | |
| Record name | 1422955-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TC-S 7009 impact DIPG growth in the context of the study?
A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with this compound led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with this compound might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


